2-Oxaspiro[3.5]nonane-7-carbaldehyde
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Overview
Description
“2-Oxaspiro[3.5]nonane-7-carbaldehyde” is a chemical compound with the CAS Number: 1824054-35-4 . It has a molecular weight of 154.21 . The IUPAC name for this compound is also this compound . It is a liquid at room temperature .
Physical and Chemical Properties The compound has a molecular formula of C9H14O2 . The storage temperature for this compound is -10 degrees Celsius .
Scientific Research Applications
Synthesis Techniques and Applications
One-pot Synthesis : A study demonstrated the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using a Mn(III)-based oxidation reaction. This method yielded products with a unique 2-oxa-7-azaspiro scaffold, which could be relevant in synthesizing bioactive compounds or materials with novel properties (Thanh‐Truc Huynh et al., 2017).
Anisatin Models Synthesis : Research into the synthesis of anisatin models led to the creation of 2-oxaspiro[3.5]nonane derivatives from methyl cyclohexanecarboxylate. This work is significant for understanding the synthesis pathways of complex spirocyclic compounds, which could have implications in pharmaceutical chemistry (Michiharu Kato et al., 1985).
Stereocontrolled Synthesis : The stereocontrolled synthesis of 2-oxaspiro[m,n]alkane derivatives was achieved using the Prins-pinacol annulation method. This technique provides a versatile approach to constructing oxaspirobicycles, which are valuable in the development of new materials and drugs (Satish N. Chavre et al., 2009).
Functionalized Derivatives : The nucleophilic ring opening of oxiranes led to the formation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These compounds are important for their presence in various bioactive molecules, showcasing the utility of 2-Oxaspiro derivatives in medicinal chemistry (Margareth R. L. Santos et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
2-oxaspiro[3.5]nonane-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-5-8-1-3-9(4-2-8)6-11-7-9/h5,8H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWIPEBABZZMGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C=O)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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